molecular formula C10H10N2O4 B2929439 3-(4-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one CAS No. 1354960-17-0

3-(4-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one

Cat. No. B2929439
CAS RN: 1354960-17-0
M. Wt: 222.2
InChI Key: JKICXIAQYWYNAX-UHFFFAOYSA-N
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Description

“4-Methyl-3-nitrophenyl isocyanate” is an organic compound extensively utilized in the synthesis of diverse compounds and materials . It’s used in various domains of scientific research, including the synthesis of polymers and the development of biocompatible materials .


Synthesis Analysis

This compound plays a crucial role in the synthesis of various organometallic compounds such as organolithium and organozinc compounds . It’s also used in synthesizing polymers like hydrogels and polyurethanes .


Molecular Structure Analysis

The molecular formula of “4-Methyl-3-nitrophenyl isocyanate” is C8H6N2O3 . Its molecular weight is 178.14 g/mol . The SMILES string representation is Cc1ccc (cc1 [N+] ( [O-])=O)N=C=O .


Chemical Reactions Analysis

The mechanism of action of “4-Methyl-3-nitrophenyl isocyanate” stems from its ability to react with nucleophiles such as hydroxyl groups and amines . This reaction follows a nucleophilic substitution pathway .


Physical And Chemical Properties Analysis

The melting point of “4-Methyl-3-nitrophenyl isocyanate” is 48°C to 54°C . Its boiling point is 113°C to 118°C (3mmHg) . The compound is sensitive to moisture .

Safety and Hazards

This compound is toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It’s harmful if swallowed and in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

3-(4-methyl-3-nitrophenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-7-2-3-8(6-9(7)12(14)15)11-4-5-16-10(11)13/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKICXIAQYWYNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCOC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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